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Compound of Interest

Compound Name: Benzonitrile, 4-(tributylstannyl)-

CAS No.: 79048-30-9

Cat. No.: B8519595

Get Quote

Executive Summary
Compound: 4-(Tributylstannyl)benzonitrile CAS: 17163-53-6 Formula: C

H

NSn Role: Aryl-transfer reagent in Palladium-catalyzed Stille couplings. Physical State:
Colorless oil.

This guide provides a validated spectral reference for researchers utilizing 4-

(Tributylstannyl)benzonitrile. Unlike simple organic molecules, this compound exhibits complex

spin-spin coupling due to the presence of Tin isotopes (

Sn and

Sn, both spin 1/2), which create distinct satellite sidebands in both proton and carbon spectra.
Correct interpretation of these satellites is essential to distinguish the product from
destannylated byproducts.
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The molecule consists of two distinct magnetic domains: the aromatic benzonitrile core (an

AA'BB' spin system) and the tributylstannyl ligands (flexible alkyl chains with high rotational

freedom).

Visualization: Structural Assignment Map
The following diagram maps the chemical shifts to the specific molecular moieties.
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Figure 1: Magnetic connectivity and chemical shift mapping of the core moieties.

Comprehensive Spectral Reference Data
All data referenced is calibrated to CDCl

(Residual CHCl

at

7.26 ppm for

H;

77.16 ppm for

C).

Table 1: H NMR Data (500 MHz, CDCl )
Note: Tin satellites are often observed flanking the aromatic and

-butyl signals.
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Position
Shift (

ppm)
Multiplicity Integration

Coupling (

Hz)
Assignment

Ar-H 7.53 – 7.62 Multiplet (m) 4H -

Aromatic

AA'BB'

(H2/H3/H5/H

6)

Bu-H (

)
1.42 – 1.60 Multiplet (m) 6H -

Butyl CH

(

to Sn)

Bu-H (

)
1.32 Sextet (h) 6H 7.1

Butyl CH

(

to Sn)

Bu-H (

)
1.01 – 1.18 Multiplet (m) 6H -

Butyl CH

(

to Sn)

Bu-H (

)
0.88 Triplet (t) 9H 7.3

Terminal

Methyl

Table 2: C{ H} NMR Data (126 MHz, CDCl )
Critical Diagnostic: The Carbon attached to Tin (C-Sn) appears significantly deshielded

compared to alkylstannanes, and the Cyano carbon is distinct at ~119 ppm.
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Carbon Type
Shift (

ppm)
Assignment Notes

Quaternary 150.34 C4 (C-Sn)
Key Identification

Peak

Aromatic CH 136.88 C3/C5 Ortho to Sn

Aromatic CH 130.71 C2/C6 Ortho to CN

Quaternary 119.25 -CN Nitrile Carbon

Quaternary 111.54 C1 (C-CN) Ipso to Nitrile

Alkyl CH 28.96
Butyl C2 (

)
satellites common

Alkyl CH 27.29
Butyl C3 (

)
satellites common

Alkyl CH 13.63
Butyl C4 (

)
Terminal Methyl

Alkyl CH 9.72
Butyl C1 (

)

Directly attached to

Sn

Table 3: Sn NMR Data (186 MHz, CDCl )
The

Sn shift is highly sensitive to coordination geometry. A shift of -38.40 ppm indicates a
tetrahedral, 4-coordinate Tin species, confirming no hypervalent coordination with solvents.

Isotope
Shift (

ppm)
Reference Standard

Sn -38.40
Me

Sn (0 ppm)
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Experimental Validation Protocol
To ensure data integrity, follow this self-validating workflow. This protocol minimizes artifacts

caused by Tin's relaxation properties and toxicity hazards.

Workflow: Sample Preparation to Acquisition

Sample Prep
20-30 mg in 0.6 mL CDCl3
(Filter through glass wool)

1H Acquisition
std. pulse, d1=1.0s

scans=16

119Sn Acquisition
Inverse Gated Decoupling

d1=5-10s (Long T1)

Safety Check
Double-glove (Nitrile)

Fume Hood Only

Processing
LB=0.3Hz (1H)

LB=2.0Hz (119Sn)

Click to download full resolution via product page

Figure 2: Operational workflow for acquiring validated NMR data for organotins.

Protocol Specifics:
Solvent Choice: CDCl

is preferred. Coordinating solvents (DMSO-d

, Pyridine-d

) can coordinate to the Tin center, causing significant shifts in the

Sn spectrum (up to 50-100 ppm) and altering
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-coupling values.

Relaxation Delay (d1):

H: Standard 1.0 s is sufficient.

Sn: Tin nuclei have long longitudinal relaxation times (

). For quantitative integration or high S/N, increase d1 to 5–10 seconds.

Impurity Profiling:

Destannylation: Look for Benzonitrile (multiplets at 7.4 – 7.7 ppm) lacking the butyl region.

Homocoupling: Look for 4,4'-Dicyanobiphenyl (symmetric aromatic signals, no aliphatic

region).

Tin Byproducts: Look for Bu

Sn-SnBu

(Hexabutylditin) in

Sn NMR at approx -80 to -90 ppm.

Synthesis Context & Causality[1][2]
Understanding the synthesis explains the impurity profile. This compound is typically

synthesized via Palladium-catalyzed Stille reaction or Lithium-Halogen Exchange.

Route: 4-Bromobenzonitrile + Bu

SnCl (via

-BuLi)

Product.

Causality: The use of

-BuLi can lead to alkylation byproducts if temperature is not strictly controlled (-78°C). The
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Sn NMR is the quickest way to verify the oxidation state and purity of the tin species.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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